Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate

Description

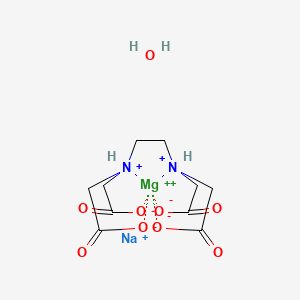

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate (C₁₀H₁₂N₂O₈MgNa₂·xH₂O) is a chelating agent with a molecular weight of 358.50 g/mol (anhydrous) . It is highly soluble in water but insoluble in acids and organic solvents . This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its ability to sequester metal ions across a broad pH range . Its CAS numbers include 14402-88-1 (base form) and 29932-54-5 (tetrahydrate) . Safety precautions include avoiding contact with oxidizing agents and storing in cool, dry conditions .

Properties

Molecular Formula |

C10H16MgN2NaO9+ |

|---|---|

Molecular Weight |

355.54 g/mol |

IUPAC Name |

magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |

InChI Key |

HQDTWGRTHXJMQG-UHFFFAOYSA-L |

Canonical SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of EDTA Tetrasodium Salt

Step 2: Conversion to Disodium EDTA

Step 3: Formation of Magnesium Disodium EDTA

- Dissolve disodium EDTA in water.

- Add a magnesium ion source (e.g., magnesium chloride) to the solution.

- Stir well to ensure complete chelation.

- Filter and dry the resulting magnesium disodium EDTA hydrate.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .

Common Reagents and Conditions

The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .

Scientific Research Applications

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate is a chemical compound with the molecular formula C10H12MgN2Na2O8 . It is also known by other names, including Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate, EDTA magnesium disodium salt hydrate, or EDTA-Na2Mg salt . The CAS number for this compound is 194491-32-2 .

General Information

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate has a molecular weight of 358.50 g/mol (anhydrous) . It is odorless and takes the form of a white crystalline powder . The melting point is greater than 300°C . It is soluble in water but insoluble in acid and organic liquids .

Applications

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It functions as a chelating agent across a broad pH range in aqueous systems . The applications of this compound are wide-ranging:

- Food Preservation It acts as a chelating agent in food products by binding metal ions that can catalyze spoilage, thus enhancing shelf life in processed foods .

- Pharmaceutical Formulations It improves the solubility and stability of drug formulations, ensuring consistent efficacy and safety in medications .

- Agricultural Applications It is used in fertilizers to enhance nutrient availability to plants by chelating essential metal ions, which improves plant growth and yield .

- Water Treatment It helps to remove heavy metals and other contaminants from water, ensuring cleaner and safer water supplies .

- Laboratory Research It is utilized in biochemical assays and experiments to study metal ion interactions, providing insights into enzymatic processes and cellular functions .

Mechanism of Action

The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .

Comparison with Similar Compounds

Structural and Chemical Properties

Toxicity Profiles

Chelation Efficiency and Selectivity

- EDTA-Mg-2Na Hydrate : Preferentially binds transition metals (e.g., Fe³⁺, Cu²⁺) while retaining Mg²⁺ in the complex .

- EDTA Calcium Disodium Salt : Strong affinity for Pb²⁺ and Cd²⁺, making it ideal for heavy metal poisoning treatment .

- EDTA Dipotassium Magnesium Salt : Used in analytical chemistry for masking interfering ions (e.g., Ca²⁺ in hardness tests) .

Research Findings

- Hydroxyapatite Formation : Hydrothermal treatment with EDTA calcium disodium salt enhances corrosion resistance on magnesium substrates compared to EDTA-Mg-2Na .

- Pharmaceutical Stability : EDTA-Mg-2Na outperforms EDTA disodium salt in stabilizing Mg²⁺-dependent enzymes due to its pre-chelated magnesium .

- Environmental Remediation : EDTA trisodium salt shows superior efficiency in soil washing for lead removal compared to EDTA-Mg-2Na .

Biological Activity

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate (often abbreviated as EDTANa₂Mg·xH₂O) is a chelating agent with significant biological activity. This compound plays a crucial role in various fields, including agriculture, medicine, and biochemistry, due to its ability to bind metal ions and influence biological processes. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethylenediaminetetraacetic Acid Disodium Magnesium Salt

EDTANa₂Mg·xH₂O is a derivative of ethylenediaminetetraacetic acid (EDTA), which is widely recognized for its chelating properties. The addition of magnesium enhances its utility in biological systems, particularly in the context of metal ion homeostasis and cellular functions.

The primary mechanism through which EDTANa₂Mg exerts its biological effects involves the chelation of metal ions, particularly divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This chelation can lead to:

- Inhibition of Enzymatic Activity : By binding essential metal ions required for enzymatic functions, EDTANa₂Mg can inhibit metalloproteins and enzymes, affecting metabolic pathways.

- Alteration of Cell Membrane Integrity : Chelation can disrupt cell wall formation in fungi, leading to increased permeability and cell lysis.

1. Antifungal Properties

Recent studies have highlighted the antifungal activity of EDTANa₂Mg against various fungal pathogens. For example, it has been shown to inhibit the growth of Fusarium graminearum, a significant agricultural pathogen responsible for Fusarium head blight (FHB). The antifungal activity is primarily attributed to manganese (Mn) deficiency induced by the chelation process:

- Growth Inhibition : EDTANa₂Mg demonstrated significant inhibition of mycelial growth at concentrations as low as 0.4 mM.

- Decreased Mycotoxin Production : The compound reduced deoxynivalenol (DON) biosynthesis by up to 57.3% compared to control groups .

2. Chelation and Heavy Metal Detoxification

EDTANa₂Mg is also utilized in clinical settings for its ability to chelate heavy metals such as lead and cadmium. This property is particularly valuable in treating heavy metal poisoning:

- Lead Poisoning Treatment : As a chelator, it forms stable complexes with lead, facilitating its excretion from the body.

- Pharmacokinetics : Rapid absorption through intravenous administration allows for effective detoxification in acute cases .

Case Study 1: Antifungal Efficacy Against Fusarium graminearum

A laboratory study assessed the antifungal efficacy of EDTANa₂Mg against Fusarium graminearum. The results indicated:

| Concentration (mM) | Growth Inhibition (%) | DON Production Reduction (%) |

|---|---|---|

| 0.4 | 47 | 47 |

| 0.8 | 57.3 | 57.3 |

The study concluded that EDTANa₂Mg could serve as a viable antifungal agent in agricultural practices .

Case Study 2: Clinical Application in Heavy Metal Detoxification

A clinical trial focused on patients with lead poisoning treated with EDTANa₂Mg showed significant improvements:

- Before Treatment : Average blood lead level was 45 µg/dL.

- After Treatment : Average blood lead level decreased to 10 µg/dL after a series of chelation sessions.

This demonstrated the compound's effectiveness in reducing toxic metal levels in patients .

Safety and Toxicological Profile

EDTANa₂Mg is generally considered safe for use in both laboratory and clinical settings. According to safety data sheets:

Q & A

Q. What are the optimal storage conditions for ethylenediaminetetraacetic acid disodium magnesium salt xhydrate to ensure stability in laboratory settings?

Store the compound in tightly sealed containers under cool, dry conditions at room temperature. Avoid exposure to oxidizing agents, acids, and organic solvents, as these may degrade its chelating properties. Stability is maintained in aqueous systems within a broad pH range (e.g., pH 4–10) .

Q. How can researchers dissolve this compound effectively for experimental use?

The salt is water-soluble but insoluble in acids and organic liquids. For dissolution, use ultrapure water (18.2 MΩ·cm resistivity) and adjust pH to neutrality (pH 7.0–7.5) using dilute NaOH or HCl. Vortex or sonicate to accelerate dissolution .

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management and disposal .

Q. How does the compound’s chelation mechanism vary with pH?

The disodium magnesium EDTA salt exhibits broad chelation efficiency due to its multiple carboxylate groups. At pH > 8.5, it preferentially binds Mg²⁺, while at lower pH (4–6), it competes with Ca²⁺ and transition metals. Use buffer systems (e.g., Tris-HCl or phosphate) to stabilize desired metal-ligand complexes .

Advanced Research Questions

Q. How can researchers validate the purity of synthesized batches using analytical methods?

Employ complexometric titration with standardized Zn²⁺ or Ca²⁺ solutions. Dissolve 0.1 g of the sample in 50 mL water, add ammonia-ammonium chloride buffer (pH 10), and titrate using Eriochrome Black T as an indicator. Purity ≥98% corresponds to a titration error <±0.5% .

Q. What methodologies are recommended to quantify magnesium content in the complex?

Use atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). For AAS: digest 10 mg of the compound in 2% HNO₃, filter, and measure absorbance at 285.2 nm. Compare against a Mg²⁺ calibration curve (0.1–10 ppm) .

Q. How can interference from transition metals (e.g., Fe³⁺, Cu²⁺) be mitigated in chelation studies?

Introduce masking agents like 1,10-phenanthroline (for Fe²⁺) or potassium cyanide (for Cu²⁺). Adjust pH to 8.5–9.0 to favor Mg²⁺-EDTA binding. Validate selectivity using competitive titration with standardized metal ion solutions .

Q. What experimental designs are optimal for studying its role in enzyme inhibition (e.g., metalloproteases)?

Prepare reaction buffers containing 1–10 mM EDTA-Mg and monitor enzyme activity via fluorometric assays (e.g., using quenched fluorescent substrates). Include controls with Mg²⁺-free EDTA to distinguish metal-dependent inhibition .

Q. How can researchers characterize the hydrate structure (xH₂O) in the compound?

Use thermogravimetric analysis (TGA) to determine water content. Heat the sample at 2°C/min up to 300°C under nitrogen. The mass loss between 100–150°C corresponds to hydrated water. Cross-validate with Karl Fischer titration for accuracy .

Q. What strategies resolve contradictions in stability constant data across literature sources?

Standardize experimental conditions (ionic strength, temperature, pH) and validate methods using reference complexes (e.g., Ca-EDTA). Employ potentiometric titration with a glass electrode and compare results to databases like IUPAC Stability Constants .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Q. Table 2: Titration Protocols for Purity Validation

| Step | Description | Reference |

|---|---|---|

| Sample Preparation | Dissolve 0.1 g in 50 mL H₂O | |

| Buffer | Ammonia-ammonium chloride (pH 10) | |

| Indicator | Eriochrome Black T (0.5% w/v in EtOH) | |

| Titrant | 0.05 M ZnSO₄ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.